molecular formula C7H7N3 B3261007 3-Methylimidazo[1,2-a]pyrimidine CAS No. 33794-80-8

3-Methylimidazo[1,2-a]pyrimidine

Cat. No.: B3261007
CAS No.: 33794-80-8
M. Wt: 133.15 g/mol
InChI Key: OEAWQIZONMXUQD-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has been receiving significant attention in the synthetic chemistry community . It is a valuable scaffold for the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The review by Goel, Luxami, and Paul comprehensively summarizes these synthetic approaches .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more . These reactions are crucial for the formation of this heterocyclic moiety .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Methylimidazo[1,2-a]pyrimidine derivatives have been synthesized and studied for their various chemical properties. For instance, the synthesis of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic esters, acids, and amides shows their potential in chemical research. The synthesized compounds demonstrate notable anti-inflammatory properties in vivo, although they have weak analgesic activity and negligible ulcerogenic action (Laneri et al., 1998).

Pharmacological Applications

  • The pharmacological properties of imidazo[1,2-a]pyrimidine derivatives have been explored. For example, 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids were prepared and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These compounds highlight the potential therapeutic applications of this compound in pharmacology (Abignente et al., 1984).

Continuous Flow Chemistry

  • A study on the regioselective synthesis of 3-aminoimidazo[1,2-a]pyrimidines under continuous flow conditions emphasizes the role of this compound in advancing synthetic chemistry methodologies. This approach offers improved regioselectivity, significantly shorter reaction times, and a widened reaction scope (Butler et al., 2014).

Crystal Structure Analysis

  • The crystal structure of compounds derived from this compound, such as 2-Methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyrimidine, has been analyzed. This study provides insight into the molecular structure and bonding patterns, contributing to a deeper understanding of its chemical behavior (Gao & Duan, 2012).

Fluorescence Studies

  • Imidazo[1,2-a]pyrimidines, including derivatives of this compound, have been investigated for their fluorescent properties. These compounds have potential applications as biomarkers and photochemical sensors. The hydroxymethyl group in such derivatives can act as an enhancer of fluorescence intensity (Velázquez-Olvera et al., 2012).

Antifungal Activity

  • The structure-activity relationship of thiazolo[4,5-d]pyrimidine derivatives, related to the imidazo[1,2-a]pyrimidine framework, has been studied for antifungal activity. This research helps in identifying important structural features for potent antifungal agents (Chhabria et al., 2011).

Mechanism of Action

While the specific mechanism of action for 3-Methylimidazo[1,2-a]pyrimidine is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,2-a]pyrimidine and its analogues have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new drugs for tuberculosis . Future research may focus on exploring the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-5-9-7-8-3-2-4-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWQIZONMXUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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